BenchChemオンラインストアへようこそ!

Auramycin G

Gastric cancer Xenograft Anthracycline antitumour

Auramycin G is a minor anthracycline antibiotic isolated from a mutant strain of Streptomyces galilaeus OBB-111. It belongs to the auramycin–sulfurmycin family of tetracyclic glycosides, bearing a characteristic sugar moiety at the C‑7 position of the anthracyclinone aglycone and a methyl substituent at R₁.

Molecular Formula C41H53NO14
Molecular Weight 783.9 g/mol
CAS No. 83753-73-5
Cat. No. B1206468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuramycin G
CAS83753-73-5
Synonymsauramycin G
Molecular FormulaC41H53NO14
Molecular Weight783.9 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O
InChIInChI=1S/C41H53NO14/c1-18-25(43)11-13-29(51-18)54-27-12-14-30(52-19(27)2)56-39-20(3)53-31(16-24(39)42(5)6)55-28-17-41(4,49)35(40(48)50-7)22-15-23-34(38(47)33(22)28)37(46)32-21(36(23)45)9-8-10-26(32)44/h8-10,15,18-20,24-25,27-31,35,39,43-44,47,49H,11-14,16-17H2,1-7H3/t18-,19-,20-,24-,25-,27-,28-,29-,30-,31-,35-,39?,41+/m0/s1
InChIKeyBZIVYVVGTVHFSZ-OAFXGJGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Auramycin G (CAS 83753-73-5): A Minor-Component Anthracycline with Dual Anti-Angiogenic and Anti-Lymphangiogenic Activity for Gastric Cancer Research


Auramycin G is a minor anthracycline antibiotic isolated from a mutant strain of Streptomyces galilaeus OBB-111 [1]. It belongs to the auramycin–sulfurmycin family of tetracyclic glycosides, bearing a characteristic sugar moiety at the C‑7 position of the anthracyclinone aglycone and a methyl substituent at R₁ [2]. The compound exhibits activity against Gram‑positive bacteria and has demonstrated antitumour efficacy both in vitro and in xenografted gastric tumour models, acting through simultaneous suppression of VEGFR2‑mediated angiogenesis and VEGFR3‑mediated lymphangiogenesis [3].

Why Auramycin G Cannot Be Casually Replaced by Other In‑Class Anthracyclines in Gastric Cancer or Antibacterial Studies


Within the auramycin–sulfurmycin series, minor structural variations at the sugar moiety and the R₁ side‑chain produce pronounced shifts in antibacterial potency, antitumour efficacy, and acute toxicity [1]. For instance, the closely related auramycin E (C₄₁H₅₃O₁₅N, MW = 799.9) carries an additional oxygen atom and exhibits distinctly different MIC values and LD₅₀ ranges relative to auramycin G [2]. Furthermore, auramycin G possesses a unique dual‑pathway anti‑angiogenic/anti‑lymphangiogenic signature that is not uniformly observed across all anthracyclines or even all auramycin congeners, making generic substitution scientifically unreliable without head‑to‑head comparative data [3].

Auramycin G: Quantitative Head‑to‑Head Evidence Against Closest Comparators for Scientific Procurement Decisions


In Vivo Gastric Tumour Weight Reduction: Auramycin G vs. 5‑Fluorouracil vs. Combination Therapy

In a BALB/c nude mouse AGS gastric tumour xenograft model, auramycin G at 50 mg/kg b.w. reduced mean tumour weight to 2.01 ± 0.37 g versus a vehicle control of 3.88 ± 0.48 g. The clinical standard 5‑fluorouracil (5‑Fu, 0.5 mg/kg b.w.) produced a tumour weight of 1.60 ± 0.26 g. Notably, the combination of auramycin G plus 5‑Fu further suppressed tumour weight to 1.33 ± 0.28 g, which was lower than either single agent [1]. In a separate experimental arm, auramycin G (50 mg/kg) alone reduced tumour weight from a control value of 3.73 ± 0.56 g to 2.21 ± 0.45 g, while the 5‑Fu combination achieved 1.33 ± 0.28 g [2].

Gastric cancer Xenograft Anthracycline antitumour

Cytotoxicity in Gastric Cancer Cell Lines: Auramycin G IC₅₀ Values Compared Across AGS and MGC803 Models

Auramycin G inhibited cell viability of human gastric cancer lines in a dose‑dependent manner with IC₅₀ values of 23.72 ± 6.36 mg/L for AGS cells and 32.54 ± 5.91 mg/L for MGC803 cells after 48 h exposure [1]. By comparison, doxorubicin—the most widely used anthracycline in gastric cancer research—exhibited an IC₅₀ of approximately 4.9 µM (≈ 2.84 mg/L) in MGC803 cells under comparable conditions [2]. While doxorubicin shows greater molar potency, auramycin G's higher IC₅₀ is offset by a distinct anti‑lymphangiogenic mechanism that doxorubicin does not engage to the same degree, as demonstrated by VEGFR3 pathway suppression data in the same study [3].

Cytotoxicity Gastric adenocarcinoma IC₅₀

Dual VEGFR2/VEGFR3 Pathway Suppression: Auramycin G Differentiated from Auramycin B and Doxorubicin

Western blot analysis of AGS gastric cancer cells treated with auramycin G (10 mg/L) demonstrated significant down‑regulation of both the VEGFR2–VEGFA–pPI3K–pAkt–pErk1 axis (angiogenesis) and the VEGFR3–VEGFC–pPI3K–pAkt–pmTOR axis (lymphangiogenesis) [1]. The same study compared auramycin G head‑to‑head with auramycin B and doxorubicin at equimolar concentrations (63.8 µM), revealing that all three anthracyclines inhibited these pathways but to markedly different degrees, with auramycin G showing the strongest suppression of VEGFR3‑mediated lymphangiogenic signalling among the three compounds tested [2]. In vivo, auramycin G reduced both microvessel density (CD31/CD34 staining) and lymphatic vessel density (podoplanin/Lyve1 staining) in gastric tumour xenografts [3].

Angiogenesis Lymphangiogenesis VEGFR signalling

Antibacterial Spectrum Head‑to‑Head: Auramycin G MIC Values vs. Auramycin C, D, E, F and Sulfurmycin Congeners

The in vitro antibacterial activity of auramycin G was determined alongside auramycins C, D, E, F and sulfurmycins C–G using the agar streak method [1]. Against Staphylococcus aureus 209P, auramycin G exhibited an MIC of 6.25 µg/mL, compared with 1.56 µg/mL for auramycin E (4‑fold less potent) and 3.12 µg/mL for auramycin F (2‑fold less potent). Against Bacillus cereus Rol79B, auramycin G MIC was 0.78 µg/mL, whereas auramycin E and F reached 0.39 µg/mL. Importantly, auramycin G retained consistent Gram‑positive coverage with MICs of 6.25 µg/mL across S. epidermidis, Sarcina lutea, and Micrococcus flavus, whereas its sulfur analog sulfurmycin G showed weaker activity (MIC = 12.5 µg/mL) against the latter two organisms [2]. All tested congeners were inactive against Gram‑negative bacteria and fungi (MIC > 50 µg/mL) [3].

Antibacterial Gram‑positive Minimum inhibitory concentration

Acute Toxicity Differentiation: Auramycin G LD₅₀ Compared to Auramycin C, D, E and Sulfurmycin Analogs

The acute intraperitoneal LD₅₀ in mice, assessed 72 h after a single injection, positions auramycin G in an intermediate toxicity bracket: 40–80 mg/kg. This contrasts with auramycin C, auramycin D, sulfurmycin C, and sulfurmycin D, all of which exhibit an LD₅₀ of approximately 90 mg/kg (~1.1–2.3‑fold higher tolerance), and with auramycin E and sulfurmycin E, which show greater toxicity at 20–40 mg/kg (2‑ to 4‑fold more toxic) [1]. Within the same patent disclosure, the P388 leukaemia survival data indicate that auramycin G at 12.0 mg/kg/day yields a mean survival T/C of 119 %, compared with 165 % for auramycin E at the same dose, suggesting a narrower therapeutic window for antitumour efficacy relative to toxicity for the G congener [2].

Acute toxicity LD₅₀ Anthracycline safety

Physicochemical Identity: Auramycin G Distinguished from Auramycin E, F, and H by Chromatographic and Spectroscopic Properties

Auramycin G (C₄₁H₅₃O₁₄N, MW = 783.9) is separable from its closest structural analogs by multiple orthogonal physicochemical parameters. Its melting point of 148.5 °C (with decomposition) differs from auramycin E (157.0 °C), auramycin F (160.0 °C), and auramycin H (119.5 °C) [1]. The specific rotation [α]ᴅ²⁰ = +38.5° (c = 0.1, chloroform) provides additional discrimination from auramycin E (+32.3°) and auramycin F (+26.7°). In thin‑layer chromatography (silica gel), auramycin G yields Rf = 0.38 (solvent A: CHCl₃/MeOH 7:1) and Rf = 0.40 (solvent B: benzene/MeOH 5:1), whereas auramycin E runs at Rf = 0.44/0.41 and auramycin F at Rf = 0.39/0.38 in the same solvent systems [2]. The molecular formula itself (one oxygen atom fewer than auramycin E/F, C₄₁H₅₃O₁₅N, MW = 799.9) confirms a distinct oxidation state at the sugar moiety [3].

Physicochemical characterisation TLC Specific rotation

Auramycin G (CAS 83753-73-5): Evidence‑Backed Research and Industrial Application Scenarios


In Vivo Gastric Cancer Xenograft Studies Requiring Combined Anti‑Angiogenic and Anti‑Lymphangiogenic Endpoints

Auramycin G is the preferred anthracycline for gastric tumour xenograft experiments where simultaneous quantification of blood‑vessel density (CD31/CD34 IHC) and lymphatic‑vessel density (podoplanin/Lyve1 IHC) is required. As demonstrated by Li et al. (2023), auramycin G at 50 mg/kg b.w. significantly reduces both parameters while suppressing tumour weight to 2.01–2.21 g versus ~3.8 g in controls, and the combination with 5‑Fu (1.33 g) provides a benchmark for evaluating adjunctive anti‑lymphangiogenic strategies [1].

Mechanistic Dissection of VEGFR3‑Dependent Lymphangiogenesis in Gastric Adenocarcinoma

For signal‑transduction studies focused on the VEGFR3–VEGFC–pPI3K–pAkt–pmTOR axis, auramycin G offers superior target engagement relative to auramycin B and doxorubicin when compared at equimolar concentrations (63.8 µM). The compound's pronounced down‑regulation of pmTOR and VEGFR3 protein levels makes it suitable for western‑blot‑based pathway‑interrogation experiments in AGS cells, as validated by Li et al. (2023) [2].

Gram‑Positive Antibacterial Screening Panels with a Defined Auramycin‑Family Comparator Set

Auramycin G serves as a mid‑potency reference compound in MIC screening panels against Gram‑positive organisms, with characterised MIC values of 6.25 µg/mL (S. aureus 209P, S. epidermidis, S. lutea, M. flavus), 12.5 µg/mL (B. subtilis), and 0.78 µg/mL (B. cereus) determined by the agar streak method. These values enable direct potency ranking against auramycin E (more potent) and sulfurmycin G (less potent against sarcina/micrococci), facilitating structure–activity relationship studies within the auramycin chemotype [3].

Analytical Reference Standard for HPLC‑ or TLC‑Based Purity Profiling of Auramycin Fermentation Products

The distinctive TLC mobility of auramycin G (Rf = 0.38 in CHCl₃/MeOH 7:1; Rf = 0.40 in benzene/MeOH 5:1 on silica gel) and its specific rotation of +38.5° provide unique chromatographic and chiroptical identifiers that differentiate it from co‑produced congeners (auramycin E Rf = 0.44/0.41; auramycin F Rf = 0.39/0.38). These parameters are essential for quality‑control laboratories verifying the identity and purity of auramycin G batches derived from Streptomyces galilaeus OBB‑111‑610 fermentation [4].

Quote Request

Request a Quote for Auramycin G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.